molecular formula C7H15N2O4P B1256851 1,3-Dimethylimidazolium Dimethyl Phosphate CAS No. 654058-04-5

1,3-Dimethylimidazolium Dimethyl Phosphate

Cat. No. B1256851
M. Wt: 222.18 g/mol
InChI Key: GSGLHYXFTXGIAQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3-Dimethylimidazolium Dimethyl Phosphate often involves the reaction of 1-methylimidazole with dimethyl carbonate, leading to various products depending on the reaction conditions. For instance, 1,3-dimethylimidazolium-2-carboxylate has been formed as an unexpected product instead of the anticipated organic salt, 1,3-dimethylimidazolium methyl carbonate, showcasing the complexity and unpredictability of synthesizing these compounds (Holbrey et al., 2003).

Molecular Structure Analysis

The structure of 1,3-dimethylimidazolium salts, including those with dimethyl phosphate, is characterized by significant charge ordering, which affects their liquid structure. For example, neutron diffraction experiments have detailed the structure of liquid 1,3-dimethylimidazolium hexafluorophosphate, highlighting differences arising from anion size variations (Hardacre et al., 2003).

Chemical Reactions and Properties

The interaction of 1,3-dimethylimidazolium dimethylphosphate with elemental sulfur has been explored, synthesizing new initiators for polymerization of formaldehyde, indicating its versatility in chemical reactions (Tarasova et al., 2021).

Physical Properties Analysis

Ionic liquids, such as 1,3-dimethylimidazolium dimethyl phosphate, exhibit unique physical properties, including high thermal stability, low glass transitions, and high conductivity. These properties are significantly influenced by their molecular structure, as seen in the comparison of structurally flexible 1-methyl- and 1,2-dimethyl-imidazolium phosphate ionic liquids, where flexibility impacts thermal stability and conductivity (Bhowmick et al., 2022).

Chemical Properties Analysis

The chemical properties of 1,3-dimethylimidazolium dimethyl phosphate and related compounds are highlighted by their ability to form hydrogen bonds and their electrostatic interactions, as evidenced by density functional theory (DFT) studies. These interactions underlie the compound's solvation and reaction mechanisms, significantly contributing to its chemical behavior (Dai et al., 2015).

Scientific Research Applications

Bioethanol Production from Sugarcane Bagasse

1,3-Dimethylimidazolium dimethyl phosphate ([Mmim][DMP]) has been effectively utilized in the pretreatment of sugarcane bagasse for bioethanol production. This process involves the application of [Mmim][DMP] to enhance the conversion of fermentable sugars, contributing significantly to bioethanol yield. The research demonstrated that optimal temperature and duration for the pretreatment process were crucial for achieving maximum sugar conversion. The treated biomass showed a notable reduction in cellulose crystallinity, leading to improved enzymatic hydrolysis efficiency (Bahrani, Raeissi, & Sarshar, 2015).

Desalination and Reverse Osmosis Membrane Enhancement

The modification of commercial reverse osmosis (RO) membranes with 1,3-dimethylimidazolium dimethyl phosphate has shown promising results in desalination applications. This modification leads to thinner, smoother, and more hydrophilic membrane layers, significantly enhancing water flux and maintaining salt rejection efficiency. Additionally, these modified membranes exhibit improved anti-fouling properties, crucial for long-term operational stability (Zhang et al., 2017).

Cellulose Solubilization

1,3-Dimethylimidazolium dimethyl phosphate plays a critical role in the solubilization of cellulose, especially in creating solutions that can dissolve cellulose under mild conditions. This application is particularly relevant in the field of green chemistry, where efficient and environmentally friendly solvents are sought for cellulose processing (Fukaya, Hayashi, Wada, & Ohno, 2008).

Absorption Heat Pumps

Ionic liquid 1,3-dimethylimidazolium dimethyl phosphate, combined with water, ethanol, or methanol, has been identified as a suitable candidate for working pairs in absorption heat pumps. These mixtures demonstrate favorable thermodynamic properties like vapor pressure, density, and viscosity, making them suitable for industrial applications. Their characteristics are essential for efficient and effective absorption processes in heat pumps or chillers (He, Zhao, Zhang, & Feng, 2010).

Oxidation Processes

In chemical synthesis and processing, 1,3-dimethylimidazolium dimethyl phosphate has been used to facilitate the oxidation of diethyl disulfide with atmospheric oxygen. The presence of this ionic liquid influences the formation of specific reaction products, showcasing its potential in catalyzing specific chemical reactions (Krivoborodov et al., 2020).

Safety And Hazards

This compound is classified as Skin Corr. 1B under hazard classifications . It has a hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303 + P361 + P353, P304 + P340 + P310, and P305 + P351 + P338 .

Future Directions

1,3-Dimethylimidazolium Dimethyl Phosphate has potential applications in the production of bioethanol from sugarcane bagasse by enzymatic hydrolysis . It can also be used as a catalyst and a solvent for the preparation of ethyl 2-cyano-3-phenylpropenoate from benzaldehyde and ethyl cyanoacetate via Knoevenagel condensation .

properties

IUPAC Name

1,3-dimethylimidazol-1-ium;dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2.C2H7O4P/c1-6-3-4-7(2)5-6;1-5-7(3,4)6-2/h3-5H,1-2H3;1-2H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGLHYXFTXGIAQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C.COP(=O)([O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047970
Record name 1,3-Dimethylimidazolium dimethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylimidazolium Dimethyl Phosphate

CAS RN

654058-04-5
Record name 1,3-Dimethylimidazolium dimethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethylimidazolium dimethyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethylimidazolium Dimethyl Phosphate
Reactant of Route 2
Reactant of Route 2
1,3-Dimethylimidazolium Dimethyl Phosphate
Reactant of Route 3
Reactant of Route 3
1,3-Dimethylimidazolium Dimethyl Phosphate
Reactant of Route 4
Reactant of Route 4
1,3-Dimethylimidazolium Dimethyl Phosphate
Reactant of Route 5
Reactant of Route 5
1,3-Dimethylimidazolium Dimethyl Phosphate
Reactant of Route 6
Reactant of Route 6
1,3-Dimethylimidazolium Dimethyl Phosphate

Citations

For This Compound
227
Citations
PB Sanchez, B González, J Salgado… - Journal of Molecular …, 2018 - Elsevier
With the aim of studying the behaviour of binary mixtures, ionic liquid + molecular solvent, we have combined experimental measurements of density and viscosity at different …
Number of citations: 12 www.sciencedirect.com
MF Thomas, LL Li, JM Handley-Pendleton… - Bioresource …, 2011 - Elsevier
The activity of four metagenomic enzymes and an enzyme cloned from the straw mushroom, Volvariellavolvacea were studied in the following ionic liquids, 1,3-dimethylimidazolium …
Number of citations: 40 www.sciencedirect.com
EG Krivoborodov, AA Zanin, EP Novikova… - Russian Chemical …, 2020 - Springer
Oxidation of diethyl disulfide with atmospheric oxygen at 363 К in the presence of 1,3-dimethylimidazolium dimethyl phosphate is described. On the basis of the 1 Н, 31 Р, and 13 С …
Number of citations: 6 link.springer.com
S Bahrani, S Raeissi, M Sarshar - Bioresource Technology, 2015 - Elsevier
In this study, an imidazolium-based ionic liquid (IL), 1,3-dimethylimidazolium dimethyl phosphate ([Mmim][DMP]), was applied for pretreating sugarcane bagasse to produce bioethanol. …
Number of citations: 40 www.sciencedirect.com
MF Thomas, A Chen, M Yuan… - … , Sulfur, and Silicon …, 2019 - Taylor & Francis
Ionic liquids are organic salts that have melting points below 100 C and they may serve as environmentally friendlier alternatives to the toxic and/or corrosive chemicals usually used to …
Number of citations: 4 www.tandfonline.com
A Zicmanis, S Zeltkalne - Int. J. Petrochem. Res, 2018 - academia.edu
Petrochemistry needs stable, environmentally-friendly and efficient materials for use in the transformation, purification, and analysis of oil products. Ionic liquids (ILs) meet these …
Number of citations: 6 www.academia.edu
M Skonieczny, M Krolikowska - Journal of Chemical & Engineering …, 2022 - ACS Publications
In this work, three solutions consisting of ionic liquid and ethanol were considered for forward-looking use in absorption refrigeration technology. It is proposed to use the following ionic …
Number of citations: 8 pubs.acs.org
M Skonieczny, M Królikowska, M Królikowski - Molecules, 2023 - mdpi.com
In the current research, the binary solution containing ionic liquid (IL), 1-ethyl-1-methylmorpholinium dimethyl phosphate ([C 1 C 2 MOR][DMP]), 1-ethyl-1-methylpiperidinium dimethyl …
Number of citations: 6 www.mdpi.com
H Nanao, K Takahashi, M Shirai - Journal of the Japan Petroleum …, 2017 - jstage.jst.go.jp
Ionic liquids are attracting attention as novel lubricants because they have the main characteristics required of a lubricant, such as flame retardancy, thermal stability, and extremely low …
Number of citations: 1 www.jstage.jst.go.jp
B Bakthavatchalam, K Habib, R Saidur… - IOP Conference …, 2020 - iopscience.iop.org
In this paper, the thermal stability and specific heat capacities of four imidazolium based ionic liquids namely 1-ethyl-3-methyl imidazolium octylsulfate, 1-ethyl-3-methylimidazolium …
Number of citations: 6 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.